3-Formylrifamycin SV

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

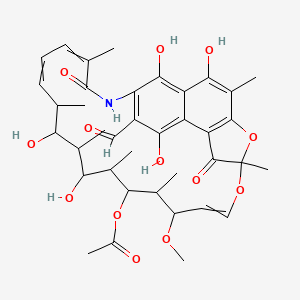

3-Formylrifamycin SV is a synthetic antibiotic derived from the fermentation of the bacterium Streptomyces mediterranei. It is a member of the rifamycin family, known for its potent antibacterial properties. This compound is particularly significant due to its role as a precursor in the synthesis of rifampicin, an essential antibiotic used to treat tuberculosis, leprosy, and other bacterial infections .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Formylrifamycin SV typically involves the oxidation of rifamycin B. One common method includes the use of oxidizing agents such as potassium permanganate or manganese dioxide in an organic solvent like acetone . The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the formyl group at the 3-position.

Industrial Production Methods: Industrial production of this compound often employs continuous flow synthesis techniques to enhance efficiency and yield. For instance, a microreactor system can be used to couple two reaction steps and one purification step, resulting in a higher overall yield and reduced consumption of expensive reagents . This method is advantageous for large-scale production due to its controlled mixing, enhanced heat and mass transfer, and expanded reaction conditions.

化学反应分析

Types of Reactions: 3-Formylrifamycin SV undergoes various chemical reactions, including:

Oxidation: Conversion to rifamycin S using oxidizing agents.

Reduction: Reduction of the formyl group to a hydroxymethyl group.

Substitution: Reaction with primary amines and hydrazines to form imines and hydrazones.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, manganese dioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Primary amines, hydrazines in solvents like tetrahydrofuran.

Major Products:

Oxidation: Rifamycin S.

Reduction: 3-Hydroxymethylrifamycin SV.

Substitution: Imines and hydrazones.

科学研究应用

Antibacterial Activity

3-Formylrifamycin SV has been recognized for its antibacterial properties, particularly against strains resistant to conventional antibiotics like rifampicin. Research indicates that derivatives of this compound exhibit activity against rifampicin-resistant Mycobacterium tuberculosis strains, showcasing a different binding mode at the RNA polymerase β-subunit site compared to rifampicin itself . This unique mechanism of action makes it a valuable candidate for developing new treatments for multidrug-resistant tuberculosis.

Case Study: Derivative Synthesis and Testing

A series of derivatives synthesized from this compound, specifically N-(4-substituted phenyl)piperazinoacethydrazones, were evaluated for their antimicrobial activity. The compounds demonstrated efficacy against various bacterial strains, including Bacillus subtilis and Staphylococcus aureus, with some exhibiting greater activity than rifampicin in specific contexts .

Synthesis and Derivative Development

The synthesis of this compound has evolved significantly. A novel method allows for its production without using oxidants, which can lead to undesired by-products and lower yields . This method enhances the efficiency of producing this compound and its derivatives, making it more accessible for research and pharmaceutical applications.

Table: Comparison of Synthesis Methods

| Method | Oxidant Used | Yield (%) | Advantages |

|---|---|---|---|

| Traditional Method | Yes | ≤50 | Established but inefficient |

| New Method (without oxidant) | No | >50 | Higher yield, fewer by-products |

Pharmacokinetics and Drug Interactions

Research on the pharmacokinetics of this compound reveals its potential interactions with other drugs used in tuberculosis treatment. For instance, studies have indicated that co-administration with other antibiotics does not lead to negative interactions, suggesting a favorable profile for combination therapies .

Future Research Directions

The ongoing research into this compound focuses on:

- Development of New Derivatives : Continued synthesis of novel derivatives to enhance antibacterial potency and reduce resistance.

- Clinical Trials : Further clinical studies are necessary to evaluate the efficacy and safety of these compounds in human subjects.

- Mechanistic Studies : Investigating the detailed mechanisms behind the action of this compound against resistant bacterial strains.

作用机制

The mechanism of action of 3-Formylrifamycin SV involves the inhibition of bacterial DNA-dependent RNA polymerase. This inhibition occurs at the initiation step of RNA synthesis, preventing the incorporation of the first purine nucleotide of the RNA chain . The compound binds to the RNA polymerase, blocking the enzyme’s activity and thereby inhibiting bacterial growth .

相似化合物的比较

Rifampicin: A derivative of 3-Formylrifamycin SV, widely used as an antibiotic.

Rifabutin: Another rifamycin derivative with similar antibacterial properties.

Rifapentine: A long-acting rifamycin used in the treatment of tuberculosis.

Uniqueness: this compound is unique due to its formyl group at the 3-position, which allows for specific chemical modifications and derivatizations. This structural feature makes it a valuable intermediate in the synthesis of various rifamycin antibiotics .

属性

IUPAC Name |

(26-formyl-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl) acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H47NO13/c1-16-11-10-12-17(2)37(48)39-28-23(15-40)32(45)25-26(33(28)46)31(44)21(6)35-27(25)36(47)38(8,52-35)50-14-13-24(49-9)18(3)34(51-22(7)41)20(5)30(43)19(4)29(16)42/h10-16,18-20,24,29-30,34,42-46H,1-9H3,(H,39,48) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBNQHOMJRFAQBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H47NO13 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40864385 |

Source

|

| Record name | 8-Formyl-5,6,9,17,19-pentahydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-1,11-dioxo-1,2-dihydro-2,7-(epoxypentadeca[1,11,13]trienoimino)naphtho[2,1-b]furan-21-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

725.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。